molecular formula C20H19ClN2O3S2 B12189685 N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12189685
M. Wt: 435.0 g/mol
InChI Key: XSALPOSTKRJCBU-UHFFFAOYSA-N
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Description

This compound, N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide, is a sophisticated chemical tool of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a tetrahydrothieno[3,4-d][1,3]thiazole ring system with a sulfone (dioxidotetrahydrothieno) group, is characteristic of molecules designed for targeted protein interaction. Based on its structural profile, this chemical is primarily investigated for its potential as a negative allosteric modulator or inhibitor of specific kinase signaling pathways. Researchers utilize this compound to probe complex cellular processes, including signal transduction mechanisms and the regulation of enzyme activity, particularly those involving ATP-binding sites . The presence of the 4-chlorobenzyl and phenylacetamide moieties suggests its application in the study of structure-activity relationships (SAR) to optimize selectivity and potency against biological targets of interest. It serves as a critical reagent in early-stage drug discovery for the development of novel therapeutic agents for various diseases. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H19ClN2O3S2

Molecular Weight

435.0 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C20H19ClN2O3S2/c21-16-8-6-15(7-9-16)11-23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)10-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2

InChI Key

XSALPOSTKRJCBU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Thieno-Thiazole Ring Formation via Gewald Reaction

The Gewald reaction is a key method for synthesizing thieno-thiazole scaffolds. In this approach, a ketone or aldehyde reacts with a cyanoacetate derivative in the presence of sulfur and a base. For example:

  • Reactants : Ethyl cyanoacetate, elemental sulfur, and triethylamine (TEA) are combined with a substituted aldehyde to form 2-aminothiophene intermediates .

  • Cyclization : The intermediate undergoes intramolecular cyclization with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the thieno[3,4-d]thiazole core .

  • Key Conditions :

    • Solvent: Dioxane or ethanol under reflux .

    • Catalysts: TEA or pyridine .

    • Temperature: 70–100°C for 2–4 hours .

Example Protocol :

  • Combine ethyl cyanoacetate (1 mmol), sulfur (1.2 mmol), and TEA (2 mmol) in ethanol.

  • Reflux at 80°C for 3 hours.

  • Add 4-chlorobenzaldehyde (1 mmol) and reflux for an additional 2 hours.

  • Isolate the 2-aminothiophene intermediate via filtration (Yield: 75–85%).

  • Treat with SOCl₂ to cyclize into the thieno-thiazole core (Yield: 68%) .

Attachment of the Phenylacetamide Moiety

The phenylacetamide group is coupled via amidation or condensation:

  • Acylation : React the thieno-thiazole intermediate with phenylacetyl chloride in the presence of a coupling agent .

  • Condensation : Use DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid .

Example Protocol :

  • Dissolve the alkylated thieno-thiazole (1 mmol) in dichloromethane (DCM).

  • Add phenylacetyl chloride (1.2 mmol), DCC (1.5 mmol), and TEA (2 mmol).

  • Stir at room temperature for 12 hours.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol to obtain the final product (Yield: 65%) .

Oxidation of the Thiazole Sulfur

The sulfone group (–SO₂–) is introduced via oxidation:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

  • Conditions :

    • Solvent: Acetic acid or methanol.

    • Temperature: 0–25°C for 4–6 hours.

Example Protocol :

  • Dissolve the thieno-thiazole intermediate (1 mmol) in acetic acid.

  • Add 30% H₂O₂ (3 mmol) and stir at 0°C for 4 hours.

  • Quench with sodium thiosulfate and extract with ethyl acetate.

  • Purify via recrystallization (Yield: 85%).

Microwave-Assisted Synthesis

Modern methods employ microwave irradiation to reduce reaction times:

  • Protocol :

    • Mix intermediates in acetonitrile with TEA.

    • Irradiate at 100°C (50 W) for 15 minutes.

    • Filter and recrystallize (Yield: 78–82%) .

Analytical Validation

All synthetic steps are validated using:

  • NMR : Confirms regiochemistry and substituent orientation .

  • MS : Verifies molecular weight (e.g., m/z = 435.0 for C₂₀H₁₉ClN₂O₃S₂) .

  • IR : Identifies functional groups (e.g., C=O at 1685 cm⁻¹, S=O at 1173 cm⁻¹) .

Comparative Data Table

StepReagents/ConditionsYield (%)Purification MethodSource
Core FormationEthyl cyanoacetate, SOCl₂, TEA, reflux68Filtration
4-Chlorobenzylation4-Cl-benzyl bromide, NaH, DMF, 60°C72Column Chromatography
Phenylacetamide CouplingPhenylacetyl chloride, DCC, TEA, DCM65Recrystallization (EtOH)
OxidationH₂O₂, acetic acid, 0°C85Extraction
Microwave SynthesisMicrowave, 100°C, 15 min80Filtration

Challenges and Optimization

  • Regioselectivity : Steric hindrance from the 4-chlorobenzyl group may require excess reagents .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating non-polar intermediates .

  • Yield Improvement : Microwave methods reduce side reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences :

  • The phenylacetamide moiety in the target compound contrasts with the cyano-furan substituents in 11a/b, which may alter biological target specificity .

Thiadiazol Derivatives ()

Compounds 4g and 4h () are thiadiazol-based with acryloyl and benzamide groups:

  • 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
Property Target Compound 4g 4h
Core Structure Tetrahydrothieno-thiazol Thiadiazol Thiadiazol
Aromatic Substituents 4-Chlorobenzyl 3-Methylphenyl 3-Chlorophenyl
Functional Groups Sulfone, phenylacetamide Dimethylamino-acryloyl, benzamide Dimethylamino-acryloyl, benzamide
IR Peaks (cm⁻¹) S=O (~1150–1300, inferred) 1,690 (C=O), 1,638 (C=O) Similar to 4g
Molecular Weight Not calculated 392 (C₂₁H₂₀N₄O₂S) Not reported

Key Differences :

  • The thiadiazol core in 4g/h lacks the fused thieno-thiazol system of the target compound, reducing structural rigidity.
  • The dimethylamino-acryloyl group in 4g/h may enhance π-π stacking interactions, whereas the target’s sulfone group could favor hydrogen bonding .

Triazole-Thione Derivatives ()

The triazole-thione compound in features hydrogen-bonded networks:

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Property Target Compound Triazole-Thione
Core Structure Tetrahydrothieno-thiazol 1,2,4-Triazole
Chlorinated Groups 4-Chlorobenzyl 2-Chlorobenzylidene
Functional Groups Sulfone, phenylacetamide Thione, chlorophenyl
Hydrogen Bonding Likely (sulfone, amide) N–H···O/S interactions

Key Differences :

  • The triazole-thione’s hydrogen-bonding network (N–H···O/S) may improve crystallinity, whereas the target compound’s sulfone and amide groups could stabilize different intermolecular interactions .

Oxazol-5(4H)-one Derivatives ()

Nickel ferrite-synthesized oxazolones in exhibit antioxidant/antimicrobial activities:

  • 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one
Property Target Compound Oxazol-5(4H)-one
Core Structure Tetrahydrothieno-thiazol Oxazolone
Bioactivity Not reported Antioxidant/antimicrobial
Synthetic Catalyst Not reported NiFe₂O₄ nanoparticles

Key Differences :

  • The oxazolone’s indole and fluoro substituents likely enhance π-stacking and lipophilicity, whereas the target’s sulfone may favor polar interactions. Catalytic methods (NiFe₂O₄ vs. acetic anhydride/NaOAc) reflect divergent synthetic strategies .

Biological Activity

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

  • C : 19
  • H : 18
  • Cl : 1
  • N : 2
  • O : 2
  • S : 1

IUPAC Name

This compound

Structural Features

The compound features a thieno-thiazole core with a chlorobenzyl substituent and a phenylacetamide group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar thieno-thiazole structures exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes .

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Cell Proliferation : Compounds targeting cell division cycle proteins (e.g., Cdc7) have shown to inhibit tumor growth by disrupting cell cycle progression .
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in studies where thiazole derivatives were tested against various cancer cell lines.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. The compound's structure suggests potential activity against bacteria and fungi, as similar compounds have shown effectiveness in inhibiting growth through disruption of microbial cell membranes or interference with metabolic pathways.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a thiazole derivative similar to the compound . The derivative was tested on several cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited notable inhibitory effects, suggesting their potential as therapeutic agents in treating bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundEffectivenessReference
AnticancerThiazole derivativeInduced apoptosis
AntimicrobialThiazole derivativeInhibited bacterial growth
MechanismDescriptionImplications
Cell Cycle InhibitionDisruption of Cdc7 functionPrevents tumor proliferation
Apoptosis InductionActivation of caspasesTriggers programmed cell death

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